8-Fold PDE10A Inhibitory Potency Gain Over N-Methyl-Pyrazole in 1,5-Naphthyridine-Based Lead Series
In the optimization of a 1,5-naphthyridine core series targeting PDE10A, replacing the N-methyl-pyrazole substituent with a 5-methyl-1,3,4-thiadiazol-2-yl)methylamine moiety (derived from the target compound) resulted in an 8-fold increase in PDE10A inhibitory potency, alongside slightly improved pH 7 solubility [1]. The study used a 10-point dose-response curve to determine Ki values, with the thiadiazole-containing compound (12) demonstrating significantly higher affinity for PDE10A than the pyrazole comparator.
| Evidence Dimension | PDE10A inhibitory potency (fold-change in Ki/IC50) |
|---|---|
| Target Compound Data | 5-Methyl-1,3,4-thiadiazole-containing analog (compound 12) showed 8-fold higher potency |
| Comparator Or Baseline | N-Methyl-pyrazole analog (compound 11) |
| Quantified Difference | 8-fold improvement in PDE10A affinity |
| Conditions | Human PDE10A enzymatic assay; Ki determined via 10-point dose-response curve, average of ≥2 measurements; pH 7 solubility measured in parallel |
Why This Matters
For programs building PDE10A-targeted libraries, procuring the 5-methyl-1,3,4-thiadiazole building block is essential to achieving the potency gains observed in the clinical candidate MK-8189.
- [1] Journal of Medicinal Chemistry, 2023, 66(2), 1157-1171. 'Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia.' View Source
